molecular formula C14H9F9N4OS B2981719 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 329929-30-8

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2981719
CAS No.: 329929-30-8
M. Wt: 452.3
InChI Key: YXOVZQRUBFZIQK-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities . The compound also contains a 3,5-bis(trifluoromethyl)phenyl group, which is a common motif in medicinal chemistry and materials science .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the triazole ring and the phenyl ring. The electron-withdrawing trifluoromethyl groups on the phenyl ring could have a significant impact on the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl groups and the presence of the triazole ring. The sulfur atom might also be a site of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which might affect its solubility and stability .

Scientific Research Applications

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been studied for their potential as glutaminase inhibitors. These inhibitors are significant for their role in attenuating the growth of certain cancer cells, such as lymphoma B cells, both in vitro and in mouse models (Shukla et al., 2012).

Antimicrobial Applications

New derivatives of the compound have been synthesized to explore their antimicrobial activity. These studies have shown effectiveness against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).

Electrophoretic and Biocompatible Applications

Research into electrophoretic poly(2-oxazoline)s, where this compound can be a component, has shown promise. These materials are used in coating biomedical devices and demonstrate good biocompatibility, which is crucial for medical applications (Hayashi & Takasu, 2015).

Julia-Kocienski Olefination Reaction

This compound has been employed in the Julia-Kocienski olefination reaction, which is significant in organic synthesis, particularly in the creation of alkenes and dienes. This application demonstrates the versatility of the compound in synthetic chemistry (Alonso et al., 2005).

Antitumor Activity

Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains derived from the compound have been synthesized and evaluated for their antitumor activity. These studies indicate potential applications in the development of new cancer treatments (Hu et al., 2008).

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, due to the presence of the biologically active triazole ring. Future research could explore its potential biological activities and applications .

Mechanism of Action

Target of Action

Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry .

Mode of Action

The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .

Biochemical Pathways

It is known that (thio)urea derivatives play a significant role in promoting organic transformations . The compound’s interaction with its targets likely influences various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

Given its role in promoting organic transformations , it can be inferred that the compound likely induces significant molecular and cellular changes.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive , indicating that its stability and efficacy could be affected by humidity levels. Furthermore, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F9N4OS/c1-27-10(14(21,22)23)25-26-11(27)29-5-9(28)24-8-3-6(12(15,16)17)2-7(4-8)13(18,19)20/h2-4H,5H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOVZQRUBFZIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F9N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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